molecular formula C4H7ClN2OS B8334471 4-(Aminooxymethyl)thiazole dihydrochloride CAS No. 33886-93-0

4-(Aminooxymethyl)thiazole dihydrochloride

Cat. No. B8334471
Key on ui cas rn: 33886-93-0
M. Wt: 166.63 g/mol
InChI Key: JGDCVTSIWFKZEG-UHFFFAOYSA-N
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Patent
US08034811B2

Procedure details

Prepared by a similar procedure as described for preparation 18. Starting materials: N-hydroxyphthalimide and 4-(chloromethyl)thiazole hydrochloride (TCl). 13C-NMR (DMSO-d6) δ 155.1, 149.2, 121.4, 70.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1C(=O)C2=CC=CC=C2C1=O.Cl.[Cl:14][CH2:15][C:16]1[N:17]=[CH:18][S:19][CH:20]=1>>[ClH:14].[S:19]1[CH:20]=[C:16]([CH2:15][O:1][NH2:2])[N:17]=[CH:18]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC=1N=CSC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by a similar procedure
CUSTOM
Type
CUSTOM
Details
as described for preparation 18

Outcomes

Product
Name
Type
Smiles
Cl.S1C=NC(=C1)CON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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